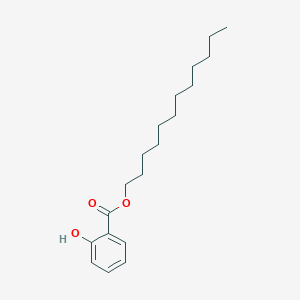

Dodecyl 2-hydroxybenzoate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dodecyl 2-hydroxybenzoate can be synthesized through the esterification of dodecanol with 2-hydroxybenzoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The mixture is heated and maintained at a specific temperature to optimize the yield. After the reaction is complete, the product is purified through distillation or other separation techniques to obtain the pure ester .

Analyse Chemischer Reaktionen

Types of Reactions: Dodecyl 2-hydroxybenzoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back into dodecanol and 2-hydroxybenzoic acid.

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester bond is broken and replaced by another nucleophile

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions

Major Products:

Hydrolysis: Dodecanol and 2-hydroxybenzoic acid.

Oxidation: Quinones or other oxidized derivatives.

Substitution: Various substituted esters or amides depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

Dodecyl 2-hydroxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions and processes due to its amphiphilic nature.

Biology: Employed in studies related to cell membrane interactions and permeability.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of certain drugs.

Industry: Utilized as a preservative in cosmetic formulations and as an additive in lubricants and coatings .

Wirkmechanismus

The mechanism of action of dodecyl 2-hydroxybenzoate is primarily related to its surfactant properties. The compound can interact with cell membranes, altering their permeability and fluidity. This interaction can enhance the delivery of drugs across cell membranes or disrupt microbial cell walls, leading to antimicrobial effects. The molecular targets include lipid bilayers and membrane proteins, which are affected by the compound’s amphiphilic nature .

Vergleich Mit ähnlichen Verbindungen

Dodecyl 4-hydroxybenzoate: Another ester of dodecanol and hydroxybenzoic acid, but with the hydroxyl group in the para position.

Methyl 2-hydroxybenzoate:

Ethyl 2-hydroxybenzoate:

Uniqueness: Dodecyl 2-hydroxybenzoate is unique due to its long alkyl chain, which imparts distinct surfactant properties. This makes it particularly useful in applications requiring enhanced solubility and stability, such as in drug delivery systems and cosmetic formulations. Its ability to interact with lipid bilayers and alter membrane properties sets it apart from shorter-chain esters .

Biologische Aktivität

Dodecyl 2-hydroxybenzoate, also known as dodecyl salicylate, is an ester derived from salicylic acid and dodecanol. Its biological activity is primarily attributed to the salicylic acid component, which is recognized for its anti-inflammatory and antimicrobial properties. This article reviews the current understanding of the biological activities of this compound, including its potential applications in various fields.

This compound is characterized by its amphiphilic nature, featuring a long hydrophobic dodecyl chain and a hydrophilic salicylic acid moiety. This structure allows it to function effectively as an emulsifier and surfactant. The compound typically appears as a colorless to pale yellow liquid or solid at room temperature, with a melting point ranging from 52°C to 58°C. It is soluble in organic solvents but has limited solubility in water due to its hydrophobic tail.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are closely linked to those of salicylic acid. Salicylic acid is widely used in dermatological applications for conditions such as acne and psoriasis due to its ability to reduce inflammation and promote skin exfoliation. Preliminary studies suggest that this compound may exhibit similar effects, although further research is needed to establish its efficacy and safety in clinical settings.

Antimicrobial Properties

This compound has garnered attention for its potential antimicrobial activity. Some studies indicate that it can inhibit the growth of certain bacteria and fungi, making it a candidate for use in antimicrobial formulations. However, comprehensive studies are necessary to confirm these effects and elucidate the mechanisms behind its antimicrobial action .

While the specific mechanisms of action for this compound are not fully understood, it is posited that its amphiphilic nature may influence biological membranes' fluidity and permeability. This property could enhance the penetration of active ingredients in topical formulations, thereby improving their effectiveness. Additionally, research on related compounds suggests that hydroxybenzoates may interact with specific membrane transporters in microorganisms, which could play a role in their antimicrobial efficacy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

- Study on Antimicrobial Activity : A study demonstrated that alkyl gallates, structurally similar to this compound, showed increased antibacterial activity with longer alkyl chains. This suggests that this compound may exhibit enhanced antimicrobial properties due to its long hydrophobic chain .

- Transport Mechanisms : Research into the transport mechanisms of hydroxybenzoates in yeast has revealed specific genes responsible for the uptake of these compounds. This indicates a potential pathway through which this compound could exert its biological effects .

- Comparative Analysis : A comparative analysis of various hydroxybenzoates highlighted that longer alkyl chains generally correlate with increased biological activity, supporting the hypothesis that this compound may possess significant therapeutic potential .

Applications

This compound's unique properties make it suitable for various applications:

- Dermatological Formulations : Its potential anti-inflammatory and antimicrobial properties could enhance skin care products.

- Emulsifiers in Pharmaceuticals : The compound's amphiphilic nature allows it to serve as an effective emulsifier in drug delivery systems.

- Material Science : Its surfactant properties may be beneficial in developing new materials with specific functional characteristics.

Eigenschaften

IUPAC Name |

dodecyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-13-16-22-19(21)17-14-11-12-15-18(17)20/h11-12,14-15,20H,2-10,13,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJYBKFFVXWWBMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388738 | |

| Record name | Dodecyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160-35-6 | |

| Record name | Dodecyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.